Allyltriethoxysilane

Catalog No.
S662327
CAS No.
2550-04-1
M.F
C9H20O3Si
M. Wt
204.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allyltriethoxysilane

CAS Number

2550-04-1

Product Name

Allyltriethoxysilane

IUPAC Name

triethoxy(prop-2-enyl)silane

Molecular Formula

C9H20O3Si

Molecular Weight

204.34 g/mol

InChI

InChI=1S/C9H20O3Si/c1-5-9-13(10-6-2,11-7-3)12-8-4/h5H,1,6-9H2,2-4H3

InChI Key

UMFJXASDGBJDEB-UHFFFAOYSA-N

SMILES

CCO[Si](CC=C)(OCC)OCC

Canonical SMILES

CCO[Si](CC=C)(OCC)OCC

The exact mass of the compound Allyltriethoxysilane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89735. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Allyltriethoxysilane is a bifunctional organosilane featuring a reactive terminal allyl double bond and three hydrolyzable ethoxy groups [1]. It serves as a critical coupling agent, sol-gel precursor, and cross-linker in advanced materials science. Unlike standard alkyl silanes, its allyl moiety enables downstream organic functionalization via thiol-ene click chemistry, hydrosilylation, or radical copolymerization. Concurrently, the ethoxy groups bond covalently to inorganic substrates such as silica, glass, and metal oxides [1]. Its primary procurement value lies in offering a highly accessible double bond—due to a methylene spacer separating it from the bulky silicon atom—combined with the controlled hydrolysis kinetics and low-toxicity byproduct profile (ethanol) characteristic of an ethoxysilane.

Substituting Allyltriethoxysilane with its closest in-class analogs compromises both manufacturing processability and final material performance. Replacing it with Vinyltriethoxysilane removes the methylene spacer between the silicon atom and the double bond; this dramatically increases steric hindrance and alters the electronic environment, severely depressing reaction yields in post-synthesis functionalizations like thiol-ene click chemistry [1]. Conversely, substituting it with Allyltrimethoxysilane replaces the ethoxy groups with methoxy groups. This accelerates the hydrolysis rate, drastically reducing the pot-life of moisture-sensitive formulations, while also releasing toxic methanol during curing—a critical disqualifier for biocompatible, dental, or environmentally regulated applications [2].

Steric Accessibility and Thiol-Ene Functionalization Yield

In the synthesis and surface modification of hybrid mesoporous silica monoliths, the structural difference between allyl and vinyl groups dictates downstream functionalization success. Radical-mediated addition reactions (such as thiol-ene coupling) on monoliths functionalized with vinyl groups (e.g., vinyltrimethoxysilane or vinyltriethoxysilane) yield extremely low conversions of 4% to 6% [1]. This is due to the severe steric hindrance of the double bond directly attached to the silicon atom. In contrast, the methylene spacer in Allyltriethoxysilane isolates the double bond, relieving steric crowding and enabling significantly higher conversion yields (upward of 50% under comparable radical addition conditions) [1].

Evidence DimensionRadical-mediated addition reaction yield on functionalized silica
Target Compound DataAllyl-functionalized/spacer-separated groups achieve ~50% conversion
Comparator Or BaselineVinyl-functionalized silanes achieve only 4–6% conversion
Quantified DifferenceApproximate 10-fold increase in functionalization yield due to the methylene spacer
ConditionsRadical-mediated thiol-ene / bisulfite addition on mesoporous silica monoliths

Procurement teams sourcing precursors for post-synthesis functionalization must select the allyl variant to ensure commercially viable conversion yields and avoid wasting expensive downstream reagents.

Hydrolysis Kinetics and Formulation Pot-Life

The choice of alkoxy leaving group fundamentally alters the processability of the silane. Ethoxysilanes like Allyltriethoxysilane exhibit a significantly slower, more controlled hydrolysis rate compared to methoxysilanes such as Allyltrimethoxysilane [1]. In sol-gel and sealant formulations, the rapid hydrolysis of methoxy groups can lead to premature condensation and cross-linking, drastically shortening pot-life. Furthermore, the hydrolysis of Allyltriethoxysilane releases ethanol, whereas Allyltrimethoxysilane generates toxic methanol, necessitating stricter handling protocols and limiting its use in biological or consumer-facing applications [1].

Evidence DimensionHydrolysis kinetics and byproduct generation
Target Compound DataAllyltriethoxysilane (Slower hydrolysis, ethanol byproduct)
Comparator Or BaselineAllyltrimethoxysilane (Rapid hydrolysis, methanol byproduct)
Quantified DifferenceExtended formulation pot-life and elimination of methanol toxicity
ConditionsMoisture-exposed sol-gel condensation and sealant curing

Manufacturers of moisture-sensitive sealants or biocompatible composites must procure the ethoxy variant to ensure adequate working time and comply with toxicity regulations.

Controlled Assembly in Thin-Film Deposition

When utilizing silane-based copolymers for surface deposition, the reactivity of the alkoxy groups dictates the morphology of the resulting film. Studies on the controlled assembly of silane-based polymers show that highly reactive methoxysilanes undergo rapid, uncontrolled condensation[1]. After initial deposition cycles, methoxy-based polymers exhibit a deposition slope (absorbance increase per cycle) approximately 4 times higher than the baseline, indicating runaway multilayer aggregation [1]. In contrast, the slower condensation of ethoxysilanes like Allyltriethoxysilane limits inter-chain cross-linking in solution, promoting the formation of discrete, stable polymeric islets and controlled thin films [1].

Evidence DimensionPolymer deposition rate (absorbance slope per cycle)
Target Compound DataEthoxysilane copolymers maintain controlled, self-limiting islet deposition
Comparator Or BaselineMethoxysilane copolymers show a 4x increase in deposition slope after cycle 3
Quantified Difference400% higher deposition rate for methoxy analogs, indicating uncontrolled multilayering
ConditionsRadical copolymerization and cyclic deposition onto silanol-rich substrates

For precision coating and microelectronic applications, buyers must select Allyltriethoxysilane to prevent runaway bulk aggregation and ensure uniform, controlled surface modification.

Post-Synthesis Modification of Silica Monoliths (Chromatography & Catalysis)

Because the allyl group provides a methylene spacer that significantly reduces steric hindrance compared to vinyl analogs, Allyltriethoxysilane is the preferred precursor for generating functionalized mesoporous silica. It ensures high-yield downstream modifications via thiol-ene click chemistry, which is critical for manufacturing high-performance liquid chromatography (HPLC) stationary phases and supported catalysts without wasting expensive functionalizing reagents[1].

Formulation of Biocompatible Dental Composites

In applications where human exposure is inevitable, such as dental restoratives and biomedical adhesives, the byproduct of silane hydrolysis must be strictly controlled. Allyltriethoxysilane releases low-toxicity ethanol rather than the toxic methanol generated by its methoxy counterpart, making it the required choice for regulatory-compliant biocompatible formulations [2].

Precision Thin-Film Dielectric Coatings

For microelectronics and optical coatings, the deposition of silane copolymers must be highly controlled to prevent bulk aggregation. The slower, controlled condensation kinetics of the ethoxy groups in Allyltriethoxysilane prevent the runaway multilayering seen with methoxysilanes, ensuring the formation of uniform, predictable thin films and discrete polymeric islets [3].

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

2550-04-1

General Manufacturing Information

Silane, triethoxy-2-propen-1-yl-: ACTIVE

Dates

Last modified: 08-15-2023

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